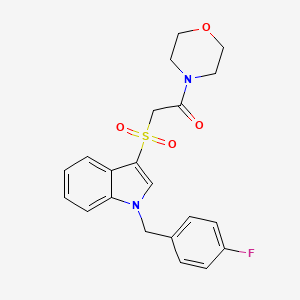![molecular formula C7H11ClN2O2 B2740098 octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride CAS No. 1384431-35-9](/img/structure/B2740098.png)
octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a derivative of 1H-pyrrolo[3,4-c]pyridine-1,3-dione . It has been studied for its potential analgesic and sedative activity . It’s also an intermediate in the synthesis of moxifoxacin .
Synthesis Analysis
The synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3-dione has been reported . The synthesis involves the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives has been studied . The chemical structure of the obtained final products is presented in the referenced paper .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been studied . The reactions involve the conversion of intermediates to the final product .Applications De Recherche Scientifique
Analgesic and Sedative Activity
Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been investigated for their potential analgesic and sedative effects . In animal studies, these compounds demonstrated analgesic activity in both the “hot plate” and “writhing” tests. Notably, some imides were more effective than aspirin, and two even matched the potency of morphine. Additionally, these compounds exhibited sedative properties by inhibiting locomotor activity and prolonging thiopental-induced sleep. Researchers continue to explore the relationship between the chemical structure of these imides and their analgesic and sedative properties.
Aldose Reductase Inhibition
Studies have highlighted the broad-spectrum activity of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, including inhibition of aldose reductase . Aldose reductase plays a role in diabetic complications, making this inhibition relevant for managing disorders associated with elevated blood glucose levels.
Potential Treatment for Hyperglycemia
Derivatives of octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione may find application in preventing and treating hyperglycemia-related conditions, such as type 1 diabetes, diabetic dyslipidemia, and insulin resistance . These compounds could contribute to better glucose control and improve patients’ quality of life.
Solid-State Polymorphism Studies
Researchers have synthesized new derivatives of 3,4-pyridinedicarboximide, including octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione. These compounds were studied for their thermal stability and solid-state polymorphism . Understanding their behavior in different forms is crucial for pharmaceutical applications.
Antiviral, Antibacterial, and Antifungal Activity
While not specific to octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, related pyrrolo[3,4-c]pyridine derivatives have shown promise as antiviral, antibacterial, and antifungal agents . Their potential in combating infectious diseases warrants further investigation.
Cardiovascular and Hypertension Research
Given the compound’s diverse properties, it’s worth exploring its effects on cardiovascular health and hypertension. While direct evidence is lacking, the structural features of octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione suggest potential interactions with relevant biological targets .
Mécanisme D'action
Target of Action
Similar compounds have shown potential analgesic and sedative activity , suggesting they may interact with pain and sleep regulation pathways in the body.
Mode of Action
It’s suggested that the compound’s analgesic potency may be influenced by the presence of different substituents in its chemical structure .
Biochemical Pathways
Similar compounds have shown to inhibit locomotor activity in mice and prolong the duration of thiopental sleep , indicating potential effects on neurological pathways.
Result of Action
Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride has been associated with potential analgesic and sedative effects . In tests, all imides of this compound were more active in the “writhing” test than aspirin, and two of them were similar to morphine . Additionally, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Propriétés
IUPAC Name |
3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYBPKPUWKNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

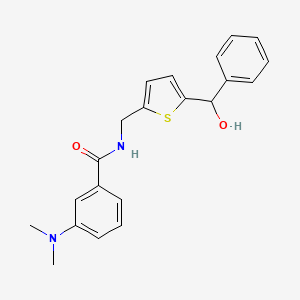
![(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2740017.png)


![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)
![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)
![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)
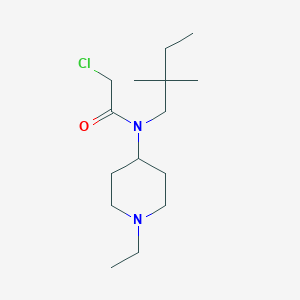

![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)
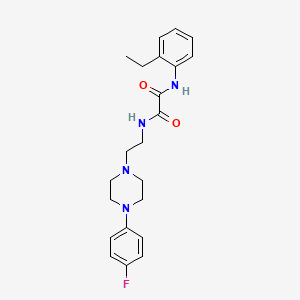
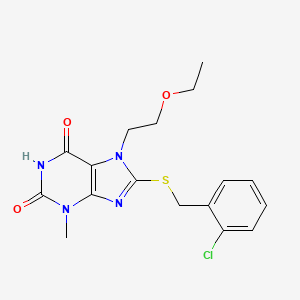
![2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740036.png)
